

NPS ALX Compound 4a solubility and preparation for experiments

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Compound of Interest

Compound Name: NPS ALX Compound 4a

Cat. No.: B8085309

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Application Notes and Protocols for NPS ALX Compound 4a

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.^{[1][2][3]} This compound serves as a valuable tool for investigating the physiological and pathological roles of the 5-HT₆ receptor, which is implicated in cognitive function, learning, and memory. These application notes provide detailed information on the solubility and preparation of **NPS ALX Compound 4a** for experimental use, along with protocols for relevant in vitro assays.

Compound Information and Properties

A summary of the key characteristics of **NPS ALX Compound 4a** is provided in the table below.

Property	Value	Reference
Product Name	NPS ALX Compound 4a dihydrochloride	[4]
Biological Activity	Potent and competitive 5-HT6 receptor antagonist	
IC50	7.2 nM	
Ki	0.2 nM	
Molecular Weight	504.47 g/mol	
Formula	C ₂₅ H ₂₅ N ₃ O ₂ S·2HCl	
CAS Number	1781934-44-8	

Solubility and Preparation of Stock Solutions

Proper dissolution and storage of **NPS ALX Compound 4a** are critical for maintaining its activity and ensuring experimental reproducibility.

Solubility Data:

Solvent	Concentration	Reference
DMSO	Soluble to 100 mM	

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

- Materials:
 - NPS ALX Compound 4a** dihydrochloride
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile, amber glass vials or polypropylene tubes
- Procedure:

- Equilibrate the vial of **NPS ALX Compound 4a** to room temperature before opening to prevent moisture condensation.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a vial containing 1 mg of the compound (MW: 504.47), add 198.2 μ L of DMSO.
- Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage and Stability:

- Solid Compound: Store at +4°C.
- Stock Solutions: Store at -20°C for up to one month or at -80°C for up to six months. It is recommended to use freshly prepared solutions for optimal results.

Experimental Protocols

The following are generalized protocols for common assays used to characterize 5-HT6 receptor antagonists. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Radioligand Binding Assay (Competitive)

This assay measures the ability of **NPS ALX Compound 4a** to compete with a radiolabeled ligand for binding to the 5-HT6 receptor.

- Materials:
 - Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor.
 - Radioligand (e.g., [3 H]-LSD or [3 H]-Serotonin).
 - **NPS ALX Compound 4a** stock solution.

- Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT6 antagonist like methiothepin).
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
- 96-well plates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.
- Procedure:
 - Prepare serial dilutions of **NPS ALX Compound 4a** in assay buffer.
 - In a 96-well plate, add the cell membranes, the radioligand at a concentration near its K_d, and the diluted **NPS ALX Compound 4a** or control.
 - Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **NPS ALX Compound 4a** concentration.
 - Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Cell-Based Functional Assay (cAMP Measurement)

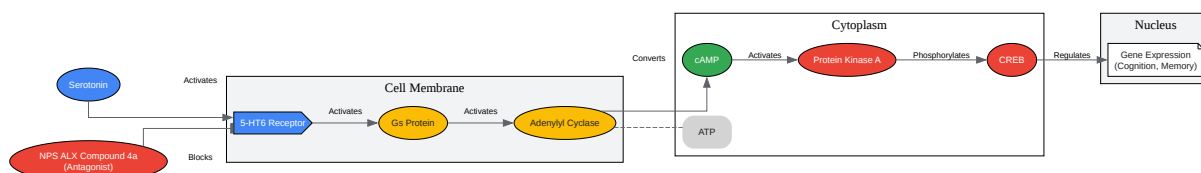
This assay determines the functional antagonism of **NPS ALX Compound 4a** by measuring its effect on serotonin-induced cyclic AMP (cAMP) production in cells expressing the 5-HT₆ receptor.

- Materials:
 - A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₆ receptor.
 - Cell culture medium.
 - Serotonin (5-HT).
 - **NPS ALX Compound 4a** stock solution.
 - A cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
 - 96-well or 384-well cell culture plates.
- Procedure:
 - Seed the cells in the culture plates and grow to the desired confluency.
 - Prepare serial dilutions of **NPS ALX Compound 4a** in an appropriate assay buffer.
 - Pre-incubate the cells with the diluted **NPS ALX Compound 4a** or vehicle for a specified time (e.g., 15-30 minutes).
 - Stimulate the cells with a fixed concentration of serotonin (typically the EC₅₀ or EC₈₀ concentration) in the continued presence of **NPS ALX Compound 4a**.
 - Incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes).

- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:
 - Generate a dose-response curve by plotting the cAMP levels against the logarithm of the **NPS ALX Compound 4a** concentration.
 - Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the serotonin-induced cAMP production.

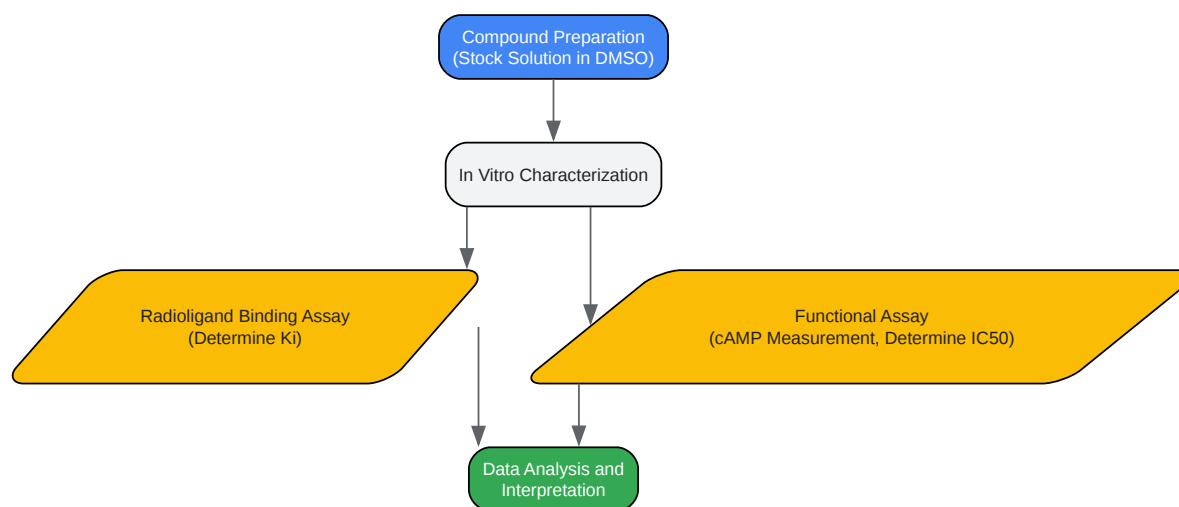
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the 5-HT₆ receptor and a typical experimental workflow for characterizing an antagonist.



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Caption: Canonical 5-HT₆ receptor signaling pathway.



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Caption: Workflow for in vitro characterization.

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